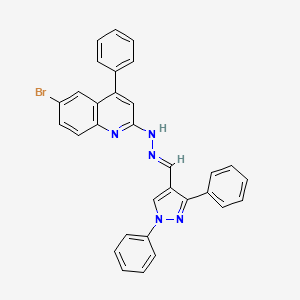

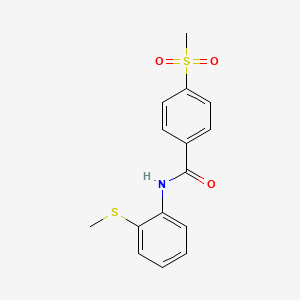

![molecular formula C10H10N2O3 B2533961 2-甲基-4-氧代-3H-吡啶并[1,2-a]嘧啶-2-羧酸 CAS No. 339335-11-4](/img/structure/B2533961.png)

2-甲基-4-氧代-3H-吡啶并[1,2-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of amine group from 2,6-diaminopyrimidin-4(3H)-one with the more active carbonyl group of ethyl-2,4-dioxo-4-phenylbutanoates . This reaction includes some important aspects like simple operation under mild conditions, easy accessibility of reactants and workup procedure, absence of catalysts, high atom economy, and the use of ethanol as a safe and nontoxic reaction medium .Molecular Structure Analysis

The molecular structure of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo condensation reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined in various solvents. Its molecular weight can be determined using mass spectrometry .科学研究应用

生物特性的化学修饰

探索吡啶部分的化学修饰,包括吡啶并[1,2-a]嘧啶核中的甲基取代,以优化生物特性。此类修饰导致合成具有潜在生物活性的各种衍生物。例如,对N-(苄基)-2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺的研究表明某些衍生物的生物活性增加,特别是对位取代衍生物,提示了开发新镇痛药的途径(Ukrainets 等,2015)。

杂环化合物的合成

使用 2-甲基-4-氧代-3H-吡啶并[1,2-a]嘧啶-2-羧酸衍生物合成了各种杂环化合物,例如吡啶并[1,2-a]噻吩并[3,4-d]嘧啶和吡啶并[1,2-a]噻吩并[3,2-d]嘧啶。这些合成涉及缩合反应,并在开发具有生物活性的杂环化合物中得到应用(Connor 等,1982)。

DNA 相互作用的研究

2-甲基-4-氧代-3H-吡啶并[1,2-a]嘧啶-2-羧酸衍生物用作与 DNA 相互作用的化合物的合成中间体。例如,对 2-甲基-3-氯-9-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶盐酸盐的研究表明,它可以通过沟槽结合模式与小牛胸腺 DNA (ctDNA) 相互作用,这对于理解药物-DNA 相互作用非常重要(Zhang 等,2013)。

新型稠合杂环体系的合成

该化合物在新型稠合杂环体系的合成中起着至关重要的作用,例如吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶和相关化合物。这些合成涉及各种缩合和环化反应,从而产生具有潜在药理学应用的复杂杂环结构(Bakhite 等,2005)。

抗过敏特性的探索

2-甲基-4-氧代-3H-吡啶并[1,2-a]嘧啶-2-羧酸的衍生物已被研究其潜在的抗过敏特性。对 N-(苄基)-2-羟基-9-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺等化合物的研究表明它们在开发新抗过敏药物中的应用(Ukrainets 等,2015)。

未来方向

The future directions in the research of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” could involve exploring its potential therapeutic applications, given the diverse biological activities demonstrated by pyrimidine derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various reagents .

属性

IUPAC Name |

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIALVETYYPLERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

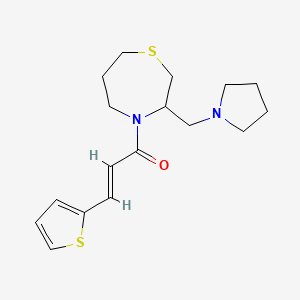

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

![8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533883.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

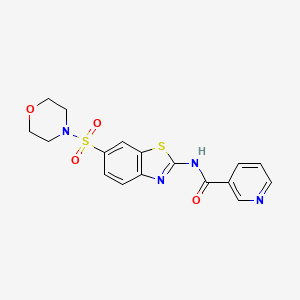

![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)